1-Bromo-4-(3,3,3-trifluoropropyl)benzene

Description

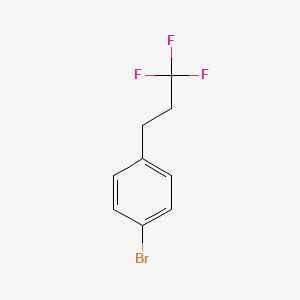

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFFLHLXMDGVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275107 | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-31-5 | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-4-(3,3,3-trifluoropropyl)benzene, with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol, is a compound of interest in various fields of chemical and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8BrF3

- Molecular Weight : 253.06 g/mol

- CAS Number : 1099597-31-5

- Physical State : Typically a liquid at room temperature.

The biological activity of this compound primarily involves its interaction with biological systems through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes relevant in neurodegenerative diseases and cancer pathways.

- Neuroprotective Effects : Initial studies suggest that it may protect neuronal cells from damage caused by toxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects:

- In Vitro Studies : The compound has shown promise in protecting astrocytes from toxicity induced by amyloid-beta peptides (Aβ1-42), enhancing cell viability compared to untreated controls.

Anti-Proliferative Effects

In cancer research, the compound has demonstrated anti-proliferative properties:

- Targeting Cancer Cells : It has been linked to effects on hematological malignancies, particularly through its interaction with proteins involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Enzyme inhibition (e.g., β-secretase) | Neuroprotective, anti-proliferative |

| N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID METHYL ESTER-HCl | Similar enzyme inhibition | Potentially similar neuroprotective effects |

| N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID ETHYL ESTER-HCl | Similar enzyme inhibition | Similar activity but less stability |

Case Studies and Research Findings

-

Neuroprotection Against Amyloid Toxicity :

- A study demonstrated that treatment with this compound significantly improved the viability of astrocytes exposed to Aβ1-42.

-

Cancer Cell Proliferation Studies :

- Research indicated that this compound could inhibit the proliferation of certain cancer cell lines by modulating pathways associated with cell survival and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene are compared below based on substituent groups, reactivity, and applications:

Table 1: Structural Comparison of Analogous Brominated Fluorinated Aromatics

Environmental and Toxicological Considerations

- The trifluoropropyl group in this compound may contribute to environmental persistence, similar to perfluorinated compounds (PFCs) regulated under global guidelines .

Research Findings and Industrial Relevance

- Pharmaceuticals : The compound’s trifluoropropyl group enhances drug membrane permeability, as seen in antiplatelet agents like cangrelor .

- Agrochemicals : Derivatives are precursors to herbicides (e.g., prosulfuron) due to their resistance to metabolic degradation .

- Materials Science : Silicone polymers incorporating 3,3,3-trifluoropropyl groups (e.g., in Pharos Project materials) demonstrate superior resistance to solvents and heat .

Preparation Methods

Bromination of 4-(3,3,3-Trifluoropropyl)benzene

One common approach is to start with 4-(3,3,3-trifluoropropyl)benzene and perform electrophilic aromatic bromination to introduce the bromine atom at the para position relative to the trifluoropropyl group.

- Reagents and Conditions: Bromination typically uses bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or under acidic conditions.

- Selectivity: The trifluoropropyl group is moderately deactivating and meta-directing; however, steric and electronic factors can favor para substitution.

- Solvents: Non-polar solvents such as chloroform, dichloromethane, or acetic acid can be used.

- Temperature: Controlled low temperatures (0 °C to room temperature) help minimize polybromination.

Formation of 4-(3,3,3-Trifluoropropyl)benzene from 1-Bromo-4-(3,3,3-trifluoropropyl)benzene Precursors

Alternatively, the trifluoropropyl group can be introduced via nucleophilic substitution or cross-coupling reactions starting from 1-bromo-4-halobenzene derivatives.

- Cross-Coupling Reactions: Suzuki, Negishi, or Kumada couplings can be employed using trifluoropropyl-containing organometallic reagents.

- Advantages: These methods offer high regioselectivity and functional group tolerance.

- Challenges: Preparation of trifluoropropyl organometallic reagents can be demanding and requires careful handling.

Related Bromination Methods from Literature

Although direct literature on this compound preparation is scarce, insights can be drawn from related bromination processes of trifluoromethylated aromatics.

A patent (WO2007107820A2) describes selective bromination of trifluoromethoxyanilines using N-bromosuccinimide (NBS) in a weak acid medium (e.g., acetic acid) at low temperature (around 0 °C) to achieve high yield and selectivity without polybromination. This method utilizes the aminic group as a directing group and subsequent deamination to yield the brominated trifluoromethoxybenzene. Although this is for trifluoromethoxy rather than trifluoropropyl substituents, the principles of selective bromination under mild acidic conditions with NBS are applicable to the bromination of trifluoropropyl-substituted benzenes.

| Parameter | Details |

|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) |

| Solvent | Acetic acid (weak acid, pKa ~4.76) |

| Temperature | -5 °C to room temperature (optimal ~0 °C) |

| Reaction Time | Controlled to prevent polybromination |

| Selectivity | High mono-bromination at para position |

| Yield | Excellent (typically >80%) |

This approach avoids the use of harsher brominating agents that release H+ or HBr, which reduce selectivity and yield.

Data Table: Comparative Analysis of Bromination Agents for Aromatic Bromination

| Brominating Agent | Medium | Temperature Range | Selectivity | Notes |

|---|---|---|---|---|

| Bromine (Br2) | Acidic | 0–25 °C | Moderate | May cause polybromination |

| N-Bromosuccinimide (NBS) | Weak acid (AcOH) | -5 to 25 °C | High | Releases Br+ electrophile selectively |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBI) | Weak acid (AcOH) | 0–25 °C | High | Alternative to NBS |

| NBS + Lewis acid catalyst | Organic solvent | 0–25 °C | Variable | Requires optimization |

Research Findings and Practical Notes

- Reaction Control: The use of NBS in acetic acid at low temperature provides controlled bromination, reducing side products and increasing purity.

- Exothermic Reaction: Bromination is exothermic; external cooling is recommended.

- Molar Ratios: Slight excess of brominating agent (5-10%) ensures complete reaction.

- Solvent Role: Acetic acid acts both as solvent and weak acid medium, simplifying reaction setup.

- Post-Reaction Processing: Deamination or other functional group transformations may be necessary depending on starting materials.

Summary of Preparation Method

| Step | Description | Key Conditions |

|---|---|---|

| 1 | Starting material: 4-(3,3,3-trifluoropropyl)benzene | Pure, dry substrate |

| 2 | Bromination with NBS | Acetic acid solvent, 0 °C, 5-10% excess NBS |

| 3 | Reaction monitoring | TLC or GC to ensure mono-substitution |

| 4 | Work-up | Quench, extraction, purification (e.g., column chromatography) |

| 5 | Product isolation | This compound, >95% purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 4-(3,3,3-trifluoropropyl)benzene derivatives using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) achieves moderate yields (~60-70%) . Alternatively, Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 3,3,3-trifluoropropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12h) yields ~75% product .

- Key Variables : Temperature, choice of catalyst (e.g., Pd vs. Cu), and solvent polarity significantly affect regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Distinct signals for bromine (δ ~7.5 ppm for aromatic protons) and trifluoropropyl groups (δ ~2.5-3.0 ppm for CH₂CF₃) .

- 19F NMR : A singlet near δ -65 ppm confirms the CF₃ group .

- GC-MS : Molecular ion peak at m/z 268 (C₉H₈BrF₃) with fragmentation patterns (e.g., loss of Br at m/z 189) .

Q. How does the trifluoropropyl group influence the compound’s reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group activates the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the trifluoropropyl chain reduces reactivity in SN2 reactions at the bromine site, favoring milder conditions (e.g., KI/acetone at 50°C) over harsh nucleophiles .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges in using this compound for cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Use bulky ligands (XPhos) and elevated temperatures (100°C) to facilitate C-N bond formation despite steric hindrance .

- Sonogashira Coupling : Employ CuI co-catalyst and microwave irradiation (120°C, 30 min) to enhance alkyne coupling efficiency .

Q. How can this compound serve as a precursor for fluorinated polymers or liquid crystals?

- Application : The trifluoropropyl group enhances thermal stability and hydrophobicity. For example:

- Polymer Synthesis : Radical polymerization with styrene derivatives (AIBN initiator, 70°C) yields fluorinated copolymers with glass transition temperatures (Tg) ~120°C, suitable for solvent-resistant coatings .

- Liquid Crystals : Functionalization via Heck coupling with mesogenic units produces smectic phases with transition temperatures >150°C .

Q. What mechanistic insights explain its interactions with cytochrome P450 enzymes in pharmacological studies?

- Biological Relevance : The bromine atom acts as a leaving group, enabling covalent binding to enzyme active sites. In vitro assays (human liver microsomes) show competitive inhibition (IC₅₀ = 12 µM) due to irreversible alkylation of heme-thiolate motifs .

- Analytical Tools : LC-MS/MS confirms metabolite formation (e.g., hydroxylated derivatives) and enzyme adducts .

Contradictions and Considerations

- Synthesis Yields : reports lower yields (~60%) for radical bromination vs. ’s 75% for Pd-catalyzed coupling. Optimal choice depends on scalability and purity requirements.

- Biological Activity : While highlights enzyme inhibition, notes potential cytotoxicity (LD₅₀ = 50 µM in HepG2 cells), necessitating dose optimization in pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.